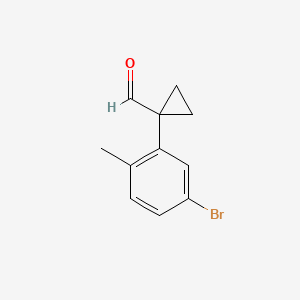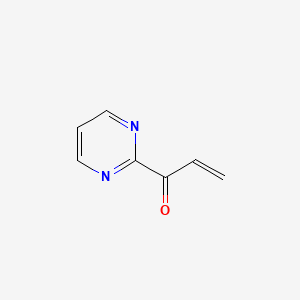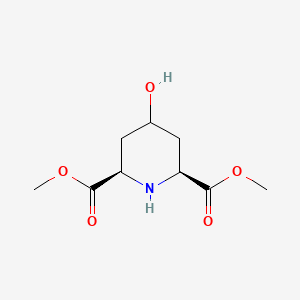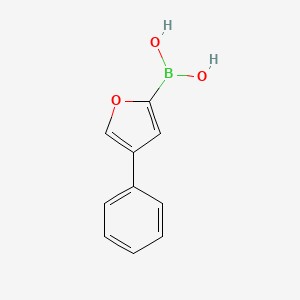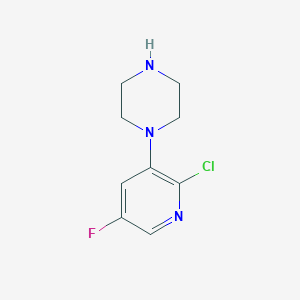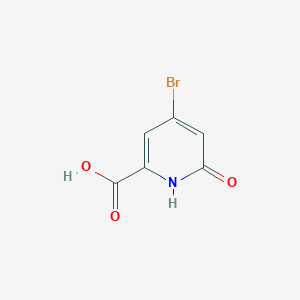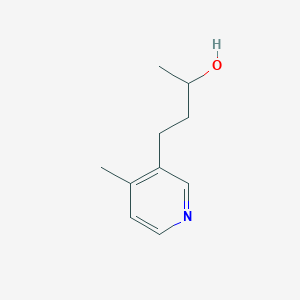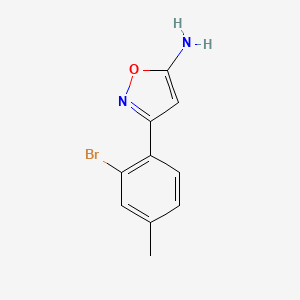
3-(2-Bromo-4-methylphenyl)isoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Formation of Oxazole Ring: The brominated intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Amination: Finally, the oxazole intermediate is reacted with an amine source to introduce the amine group at the 5-position of the oxazole ring.
Industrial Production Methods
Industrial production of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to modify the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine-modified compounds, and complex molecules formed through coupling reactions.
科学研究应用
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its mechanism are ongoing to fully understand its interactions and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 2-bromo-4-methylphenyl isocyanate
- 2-bromo-4-methylpropiophenone
- 4-methylphenyl oxazole derivatives
Uniqueness
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine stands out due to its specific substitution pattern and the presence of both bromine and amine groups. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI 键 |
GGDMHADWZPNSLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NOC(=C2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)
